(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18284534
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClF3N |
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Molecular Weight | 251.67 g/mol |
IUPAC Name | (2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m0./s1 |
Standard InChI Key | XHVVDNXOJJAMDE-PPHPATTJSA-N |
Isomeric SMILES | C1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 2-position by a 4-(trifluoromethyl)phenyl group. The stereochemistry at the 2-position is explicitly defined as (S)-configuration, which critically influences its interaction with chiral biological targets or asymmetric catalysts . The trifluoromethyl (-CF) group, a strong electron-withdrawing moiety, enhances the compound’s metabolic stability and lipophilicity, factors crucial for bioavailability in pharmaceutical contexts.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1391514-36-5 | |
Molecular Formula | ||
Molecular Weight | 251.68 g/mol | |
Stereochemistry | (S)-configuration |
Synthesis and Characterization
Analytical Characterization
Quality control for chiral purity is critical. Suppliers employ techniques such as:
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Chiral HPLC: To verify enantiomeric excess (>98% for pharmaceutical-grade material).
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H/C NMR: For structural confirmation, with characteristic shifts for the pyrrolidine ring (δ 1.8–2.5 ppm) and aromatic protons (δ 7.6–8.1 ppm) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 251.68 .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Storage Conditions | Inert atmosphere, 20–25°C | |
Hygroscopicity | Likely high (hydrochloride salt) | Inferred |
Melting Point | Not reported | — |
Comparative Analysis with Enantiomeric Counterparts
(S) vs. (R)-Enantiomers
The (R)-enantiomer (CAS 1391407-62-7) shares identical molecular weight and formula but exhibits distinct stereochemical interactions. In biological systems, enantiomers often display divergent pharmacokinetics or receptor binding affinities. For example:
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Receptor Selectivity: The (S)-form may preferentially bind to specific GPCRs or enzymes.
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Metabolic Pathways: Hepatic clearance rates can vary due to stereoselective metabolism.
Table 3: Enantiomeric Comparison
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